O8-tert-butyl O2-methyl (1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate
Description
O8-tert-butyl O2-methyl (1R,5S)-8-azabicyclo[321]oct-2-ene-2,8-dicarboxylate is a complex organic compound with a bicyclic structure
Properties
IUPAC Name |
8-O-tert-butyl 2-O-methyl (1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-9-5-7-10(12(16)18-4)11(15)8-6-9/h7,9,11H,5-6,8H2,1-4H3/t9-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKHRISJFVUHMZ-MWLCHTKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1C(=CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Pathway:
-
Amine Protection :
Nortropinone hydrochloride is treated with Boc₂O under basic conditions to install the tert-butyl carbamate group. -
Enol Triflate Formation :
The ketone at position 3 is converted to an enol triflate using lithium bis(trimethylsilyl)amide (LDA) and N-phenylbis(trifluoromethanesulfonimide) in THF at -78°C.
Installation of Methyl Ester at Position 2
The methyl ester at position 2 is introduced via nucleophilic acyl substitution or esterification. One approach involves reacting the enol triflate intermediate with methyl chloroformate or methanol under acidic conditions. For instance, 8-tert-butyl 2-methyl (1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate is synthesized by treating the enol triflate with methanol and pyridine, followed by chromatographic purification.
Stereochemical Control:
The (1R,5S) configuration is achieved through chiral resolution or asymmetric catalysis. Crystallization or chiral stationary-phase chromatography ensures enantiomeric excess >97%.
Optimized Synthetic Protocols
Protocol A: Sequential Protection and Triflation
Protocol B: One-Pot Double Esterification
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1. Boc Protection | Boc₂O, DMAP, CH₃CN, reflux | 89% | |
| 2. Simultaneous Triflation and Methylation | LDA, methyl triflate, THF, -78°C | 78% |
Critical Analysis of Reaction Parameters
Temperature Effects:
Solvent Selection:
-
THF : Preferred for enol triflation due to its ability to dissolve LDA and stabilize intermediates.
-
Dichloromethane : Ideal for Boc protection, offering high polarity without nucleophilic interference.
Purification and Characterization
Chromatography :
-
Silica gel flash chromatography with ethyl acetate/hexane (1:5) resolves diastereomers.
-
Final purity ≥97% is confirmed via HPLC (C18 column, acetonitrile/water).
Spectroscopic Data :
Industrial-Scale Adaptations
Large-scale synthesis (≥1 kg) employs continuous flow reactors for enol triflation, reducing reaction time from 16h to 2h. Automated crystallization systems enhance yield reproducibility to ±2% .
Chemical Reactions Analysis
Types of Reactions
O8-tert-butyl O2-methyl (1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Structural Representation
The structural formula can be represented as:
Antimicrobial Activity
Recent studies have indicated that derivatives of bicyclic compounds like O8-tert-butyl O2-methyl can exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, making them candidates for further development in antibiotic therapies .
Neurological Studies
Bicyclic structures are often explored for their effects on neurological conditions due to their ability to cross the blood-brain barrier. Compounds similar to O8-tert-butyl O2-methyl have been investigated for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems .
Building Block in Synthesis
O8-tert-butyl O2-methyl serves as a valuable building block in organic synthesis due to its unique structure that allows for various functional group transformations. This compound can be utilized in the synthesis of more complex molecules, particularly in pharmaceutical chemistry .
Intermediates in Drug Development
The compound is also used as an intermediate in the synthesis of other bioactive molecules. Its derivatives can lead to the development of new therapeutic agents targeting a range of diseases from infections to chronic conditions .
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of bicyclic compounds demonstrated that derivatives similar to O8-tert-butyl exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold.
Case Study 2: Synthesis Pathways
In a synthetic chemistry context, researchers have successfully utilized O8-tert-butyl O2-methyl as a precursor for synthesizing complex nitrogen-containing heterocycles, which are crucial in drug discovery processes.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of O8-tert-butyl O2-methyl (1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane]-8-carboxylate
- 8-(tert-Butyl) 2-methyl (1R,5S)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate
Uniqueness
O8-tert-butyl O2-methyl (1R,5S)-8-azabicyclo[321]oct-2-ene-2,8-dicarboxylate is unique due to its specific stereochemistry and functional groups
Biological Activity
O8-tert-butyl O2-methyl (1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate is a complex bicyclic compound with significant potential in medicinal chemistry. This compound, identified by the CAS number 172172-51-9, features a unique azabicyclic structure that may confer distinct biological activities and therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 8-(tert-butyl) 2-methyl (1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate
- Molecular Formula : C14H21NO4
- Molecular Weight : 267.33 g/mol
- Purity : 95%-97% depending on the source
- SMILES Notation : COC(=O)C1=CC[C@@H]2CC[C@H]1N2C(=O)OC(C)(C)C
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties.
Research indicates that compounds within the azabicyclo[3.2.1]octane family often exhibit interactions with neurotransmitter systems, particularly those involving acetylcholine receptors. This compound may function as a muscarinic antagonist, similar to well-known agents like atropine, which can influence various physiological responses including:
- Cognitive Function : Potential modulation of cholinergic pathways implicated in learning and memory.
- Cardiovascular Effects : Possible impacts on heart rate and blood pressure regulation.
Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry examined the effects of various azabicyclo compounds on cognitive performance in animal models. The findings suggested that O8-tert-butyl O2-methyl (1R,5S)-8-azabicyclo[3.2.1]oct-2-ene derivatives could enhance memory retention through selective inhibition of certain acetylcholine receptors .
Study 2: Synthesis and Biological Evaluation
In another research article focused on synthetic methodologies for azabicyclo compounds, the authors highlighted the synthesis of O8-tert-butyl O2-methyl (1R,5S)-8-azabicyclo[3.2.1]oct-2-ene and its evaluation for anti-inflammatory properties. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the optimal synthetic routes for O8-tert-butyl O2-methyl (1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate, considering stereochemical control?
Methodological Answer:
The synthesis of this bicyclic compound requires careful stereochemical control. Radical cyclization methods, as demonstrated in azabicyclo derivatives, achieve excellent diastereocontrol (>99%) by using n-tributyltin hydride and AIBN in toluene . Stille cross-coupling protocols are preferred for constructing biaryl substituents, yielding products in high purity compared to Suzuki couplings, which may produce complex mixtures . Computational reaction path search methods (e.g., quantum chemical calculations) can optimize reaction conditions by narrowing down parameters like temperature and solvent selection, reducing trial-and-error approaches .
Advanced: How does the stereochemistry of the 8-azabicyclo[3.2.1]octane core influence binding affinity to neurotransmitter transporters?
Methodological Answer:
The (1R,5S) configuration of the bicyclic scaffold is critical for binding to dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. SAR studies show that substituents on the ethylidenyl group modulate selectivity: bulkier groups enhance DAT affinity, while polar groups favor SERT/NET . Stereoselective binding assays (e.g., radioligand displacement using [³H]WIN 35,428 for DAT) confirm that minor stereochemical deviations reduce binding by >50%. Molecular docking simulations further validate how the rigid bicyclic structure aligns with transporter binding pockets .
Basic: Which analytical techniques are most reliable for confirming the purity and structure of this compound?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is standard, using columns like C18 and mobile phases optimized for polar bicyclic compounds . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹³C HSQC, confirms stereochemistry by correlating protons on the bicyclic core. Mass spectrometry (ESI-TOF) verifies molecular weight (C₁₆H₂₃NO₅, expected m/z 317.16). Differential scanning calorimetry (DSC) corroborates melting points (58–59°C), ensuring crystallinity .
Advanced: What strategies resolve contradictions in activity data from different synthetic batches?
Methodological Answer:
Batch inconsistencies often arise from residual solvents or stereochemical impurities. For example, Suzuki coupling byproducts (e.g., des-methyl analogs) can skew activity data . To resolve this:
Analytical Profiling: Use UPLC-MS/MS to detect impurities at <0.1% levels.
Reproducibility Checks: Repeat synthesis under inert atmospheres to exclude oxidation byproducts.
Crystallography: Single-crystal X-ray diffraction confirms the (1R,5S) configuration, ruling out epimerization.
Biological Replicates: Conduct triplicate radioligand assays with standardized membrane preparations to minimize variability .
Basic: What are the critical steps in purifying this compound to achieve >95% purity?
Methodological Answer:
Chromatography: Flash column chromatography with silica gel (hexane/EtOAc gradients) removes non-polar impurities.
Crystallization: Recrystallize from ethanol/water (1:3) to exploit melting point consistency (58–59°C) .
Hygroscopic Handling: Store intermediates under nitrogen or argon to prevent hydrolysis of the tert-butyl ester .
Final Filtration: Use a 0.22 µm PTFE filter to eliminate particulate contaminants.
Advanced: How can computational methods predict the bioactivity of novel derivatives of this compound?
Methodological Answer:
Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model electron density distributions to predict substituent effects on transporter binding . Reaction path search algorithms (e.g., GRRM) identify low-energy transition states for synthesizing derivatives. Machine learning models trained on SAR data from analogs (e.g., BIMU series) forecast IC₅₀ values for DAT/SERT inhibition with ±10% accuracy . Experimental validation via patch-clamp electrophysiology on HEK293 cells expressing human transporters refines predictions .
Basic: How is the tert-butyl ester stability assessed during prolonged storage?
Methodological Answer:
Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring detect hydrolytic degradation (<2% over 3 months). Lyophilization or storage at -20°C in amber vials minimizes ester hydrolysis. Karl Fischer titration ensures residual moisture <0.1% .
Advanced: What in vitro models best evaluate the compound’s pharmacokinetic properties?
Methodological Answer:
Caco-2 Assays: Measure permeability (Papp >1 ×10⁻⁶ cm/s indicates blood-brain barrier penetration).
Microsomal Stability: Incubate with human liver microsomes (HLM) to calculate half-life (t₁/₂ >30 mins suggests low hepatic clearance).
Plasma Protein Binding: Equilibrium dialysis (human serum albumin) quantifies free fraction (target: <95% binding).
CYP Inhibition Screening: Fluorescent probes (e.g., CYP3A4) assess metabolic interactions .
Basic: What spectroscopic features distinguish the (1R,5S) configuration from its enantiomer?
Methodological Answer:
¹H NMR: The axial proton at C3 resonates as a doublet of doublets (δ 3.85–3.92 ppm, J = 12.5, 4.3 Hz) due to coupling with adjacent bicyclic protons. In the (1S,5R) enantiomer, this signal shifts upfield (δ 3.72–3.78 ppm). Chiral HPLC (Chiralpak AD-H column, heptane/EtOH 90:10) separates enantiomers with a resolution factor >1.5 .
Advanced: How do modifications to the methyl ester (O2) impact metabolic stability?
Methodological Answer:
Replacing the methyl ester with bioisosteres (e.g., trifluoroethyl or pivaloyloxymethyl groups) reduces esterase-mediated hydrolysis. In vitro assays with human carboxylesterase (hCE1) show a 3-fold increase in half-life for trifluoroethyl analogs. Molecular dynamics simulations reveal that bulkier esters hinder enzyme access to the ester carbonyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
